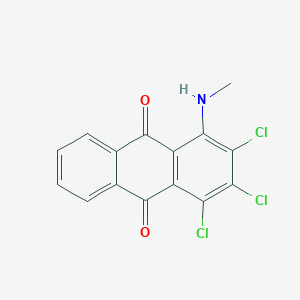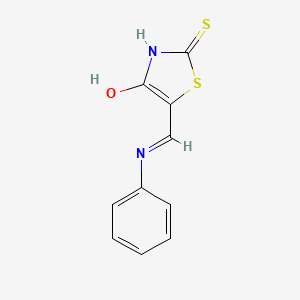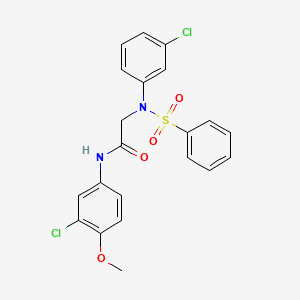![molecular formula C14H8ClF3INO B5061190 N-[4-chloro-2-(trifluoromethyl)phenyl]-4-iodobenzamide](/img/structure/B5061190.png)
N-[4-chloro-2-(trifluoromethyl)phenyl]-4-iodobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-chloro-2-(trifluoromethyl)phenyl]-4-iodobenzamide, also known as CTTB, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. CTTB belongs to the class of benzamide derivatives and has been found to possess various biological activities, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of N-[4-chloro-2-(trifluoromethyl)phenyl]-4-iodobenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-[4-chloro-2-(trifluoromethyl)phenyl]-4-iodobenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell differentiation. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. N-[4-chloro-2-(trifluoromethyl)phenyl]-4-iodobenzamide has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Inhibition of COX-2 can lead to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
N-[4-chloro-2-(trifluoromethyl)phenyl]-4-iodobenzamide has been found to have various biochemical and physiological effects. It has been shown to modulate the expression of genes involved in cell cycle regulation, apoptosis, and inflammation. N-[4-chloro-2-(trifluoromethyl)phenyl]-4-iodobenzamide has also been found to inhibit the activity of various enzymes, including HDACs and COX-2. In vivo studies have shown that N-[4-chloro-2-(trifluoromethyl)phenyl]-4-iodobenzamide can reduce tumor growth in animal models of cancer. Additionally, N-[4-chloro-2-(trifluoromethyl)phenyl]-4-iodobenzamide has been found to reduce inflammation and pain in animal models of arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-[4-chloro-2-(trifluoromethyl)phenyl]-4-iodobenzamide is its broad range of biological activities, which makes it a versatile compound for scientific research. N-[4-chloro-2-(trifluoromethyl)phenyl]-4-iodobenzamide has been found to exhibit anticancer, anti-inflammatory, and antiviral activities, making it a useful tool for studying these biological processes. Additionally, N-[4-chloro-2-(trifluoromethyl)phenyl]-4-iodobenzamide has been shown to be effective in animal models of cancer and inflammation, indicating its potential as a therapeutic agent. However, one limitation of N-[4-chloro-2-(trifluoromethyl)phenyl]-4-iodobenzamide is its relatively low solubility in aqueous solutions, which can make it challenging to work with in some experimental setups.
Direcciones Futuras
There are several future directions for research on N-[4-chloro-2-(trifluoromethyl)phenyl]-4-iodobenzamide. One area of interest is the development of N-[4-chloro-2-(trifluoromethyl)phenyl]-4-iodobenzamide-based therapies for cancer and inflammatory diseases. Further studies are needed to determine the optimal dosing and administration of N-[4-chloro-2-(trifluoromethyl)phenyl]-4-iodobenzamide in these contexts. Additionally, the mechanisms of action of N-[4-chloro-2-(trifluoromethyl)phenyl]-4-iodobenzamide need to be further elucidated to fully understand its biological effects. Another area of interest is the development of new synthetic methods for N-[4-chloro-2-(trifluoromethyl)phenyl]-4-iodobenzamide that can improve the yield and purity of the compound. Finally, the potential of N-[4-chloro-2-(trifluoromethyl)phenyl]-4-iodobenzamide as a tool for studying biological processes, such as gene expression and cell differentiation, should be further explored.
Métodos De Síntesis
The synthesis of N-[4-chloro-2-(trifluoromethyl)phenyl]-4-iodobenzamide involves several steps, including the reaction of 4-iodoaniline with 4-chloro-2-(trifluoromethyl)benzoyl chloride in the presence of a base. The resulting intermediate is then subjected to further reactions to obtain the final product. The synthesis of N-[4-chloro-2-(trifluoromethyl)phenyl]-4-iodobenzamide has been optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
N-[4-chloro-2-(trifluoromethyl)phenyl]-4-iodobenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and antiviral activities. N-[4-chloro-2-(trifluoromethyl)phenyl]-4-iodobenzamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. It has also been found to possess anti-inflammatory properties, which can be useful in treating inflammatory diseases such as arthritis. Additionally, N-[4-chloro-2-(trifluoromethyl)phenyl]-4-iodobenzamide has been found to exhibit antiviral activity against several viruses, including the influenza virus.
Propiedades
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-4-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3INO/c15-9-3-6-12(11(7-9)14(16,17)18)20-13(21)8-1-4-10(19)5-2-8/h1-7H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPUOSFYYOVPAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-4-iodobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-[(8-fluoro-2-quinolinyl)methyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5061107.png)
![methyl 3-{[N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycyl]amino}-4-methylbenzoate](/img/structure/B5061108.png)
![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl{[2-(2-methylphenyl)-5-pyrimidinyl]methyl}amine](/img/structure/B5061113.png)

![N-benzyl-2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5061123.png)

![methyl (2S*,4S*,5R*)-5-(2-chlorophenyl)-4-{[(cyclopropylmethyl)amino]carbonyl}-1,2-dimethyl-2-pyrrolidinecarboxylate](/img/structure/B5061136.png)
![3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-1-methyl-1H-imidazol-3-ium bromide](/img/structure/B5061142.png)
![N-(3,5-dimethoxyphenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5061148.png)
![6-(4-cyclopentyl-1-piperazinyl)-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5061158.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5061176.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-5-nitro-1H-benzimidazole](/img/structure/B5061180.png)

